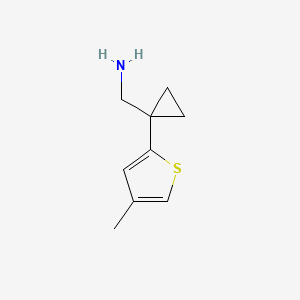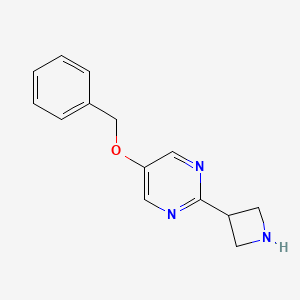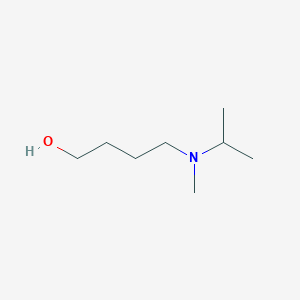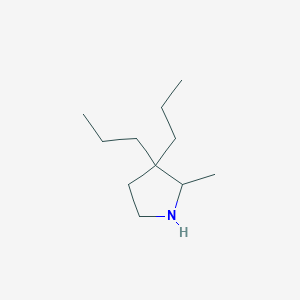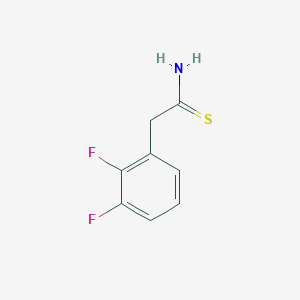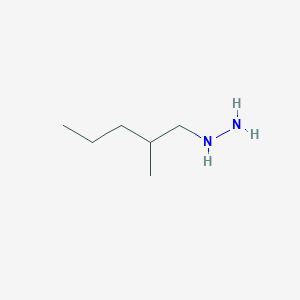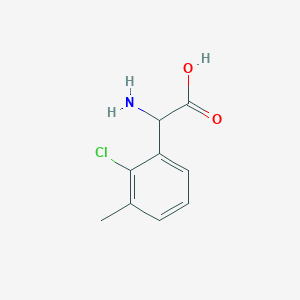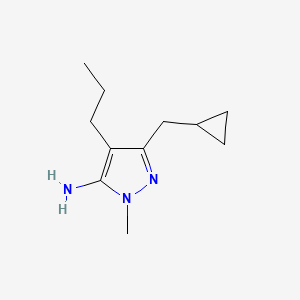![molecular formula C9H13NO2S B13616938 1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)
1-[2-(Methylsulfonyl)phenyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Methylsulfonyl)phenyl]ethanamine, also known as 2-(4-(Methylsulfonyl)phenyl)ethanamine, is an organic compound with the chemical formula C9H13NO2S. It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. This compound is a colorless to pale yellow liquid that is soluble in water and most organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[2-(Methylsulfonyl)phenyl]ethanamine can be synthesized through the reaction of benzylamine with sulfonyl chloride. The process involves the following steps:
Reaction with Thionyl Chloride: Benzylamine is slowly added to thionyl chloride at low temperatures.
Temperature Elevation: The reaction mixture is gradually brought to room temperature and stirred.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-[2-(Methylsulfonyl)phenyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Water, alcohols, chloroform.
Aplicaciones Científicas De Investigación
1-[2-(Methylsulfonyl)phenyl]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and intermediates.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of light-curing agents for photopolymerization reactions.
Mecanismo De Acción
The mechanism of action of 1-[2-(Methylsulfonyl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target receptor and the pathway involved .
Comparación Con Compuestos Similares
1-[2-(Methylsulfonyl)phenyl]ethanamine can be compared with other similar compounds, such as:
2-(2-Methanesulfonylphenyl)ethanamine: Similar structure but with the sulfonyl group in a different position.
2-(Methylsulfanyl)ethan-1-amine: Contains a sulfanyl group instead of a sulfonyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H13NO2S |
|---|---|
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
1-(2-methylsulfonylphenyl)ethanamine |
InChI |
InChI=1S/C9H13NO2S/c1-7(10)8-5-3-4-6-9(8)13(2,11)12/h3-7H,10H2,1-2H3 |
Clave InChI |
YWPAIOBGKCDKQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1S(=O)(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


